molecular formula C22H14N4O2 B5979867 3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one

3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one

Cat. No.: B5979867
M. Wt: 366.4 g/mol
InChI Key: PMNVVJURWZYHAY-UHFFFAOYSA-N
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Description

3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one is a complex organic compound that belongs to the class of quinazolinone derivatives. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one typically involves the condensation of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method utilizes graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: It can undergo substitution reactions, particularly at the indole and quinazolinone moieties. Common reagents used in these reactions include oxidizing agents like TBHP (tert-Butyl hydroperoxide) and reducing agents like sodium borohydride.

Scientific Research Applications

3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclin-dependent kinases, which are involved in cell cycle regulation .

Comparison with Similar Compounds

Similar compounds to 3-{[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}-2-phenylquinazolin-4(3H)-one include other quinazolinone derivatives such as:

Properties

IUPAC Name

3-[(Z)-(2-oxo-1H-indol-3-ylidene)amino]-2-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O2/c27-21-19(15-10-4-6-12-17(15)24-21)25-26-20(14-8-2-1-3-9-14)23-18-13-7-5-11-16(18)22(26)28/h1-13H,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMNVVJURWZYHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=C4C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C\4/C5=CC=CC=C5NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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